Josamycin propionate
Overview
Description
Josamycin propionate is a derivative of josamycin, a macrolide antibiotic that is produced by the bacterium Streptomyces narbonensis. This compound is known for its antimicrobial activity against a wide range of pathogens, including Gram-positive bacteria, Mycoplasma pneumoniae, Neisseria gonorrhoeae, Neisseria meningitidis, and Bordetella pertussis . It is often used in the treatment of various bacterial infections, particularly in pediatric medicine due to its favorable pharmacokinetic properties and reduced gastrointestinal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of josamycin involves the formation of a lactone ring through the condensation of five acetic acid units, one propionic acid unit, one butyric acid unit, and one glycolic acid unit via the polyketone pathway . Josamycin propionate is synthesized by esterifying josamycin with propionic acid under specific reaction conditions to enhance its stability and bioavailability .
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces narbonensis followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques to obtain high-purity josamycin. The final step involves esterification with propionic acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Josamycin propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Josamycin propionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical modifications.
Biology: this compound is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Mechanism of Action
The mechanism of action of josamycin propionate involves the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at high concentrations. This compound tends to accumulate within leukocytes, which transport it to the site of infection .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to josamycin.
Uniqueness: Josamycin propionate is unique due to its favorable pharmacokinetic profile, reduced gastrointestinal side effects, and suitability for pediatric use. Unlike erythromycin, it does not inhibit cytochrome P450 enzymes, reducing the risk of drug interactions .
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWASFCRCRXRKF-VGOAISAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31674-19-8 | |
Record name | Josamycin propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JOSAMYCIN 2A-PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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